Apitolisib (GDC-0980): A Deep Dive into the Structure-Activity Relationship of a Dual PI3K/mTOR Inhibitor
Apitolisib (GDC-0980): A Deep Dive into the Structure-Activity Relationship of a Dual PI3K/mTOR Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] This dual activity allows for a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting tumor initiation, cell growth, survival, and invasion.[1][3] This in-depth guide explores the core structure-activity relationships (SAR) that led to the discovery of Apitolisib, details the experimental protocols for its evaluation, and visualizes the key biological and experimental frameworks.
From a PI3K to a Dual PI3K/mTOR Inhibitor: The Genesis of Apitolisib
The development of Apitolisib stemmed from the optimization of a preceding Class I PI3K inhibitor, GDC-0941. The key structural modification that conferred potent mTOR inhibition was the substitution of the indazole moiety in GDC-0941 with a 2-aminopyrimidine group.[2] This strategic change not only introduced the desired dual inhibitory activity but also led to improvements in microsomal stability and the fraction of unbound drug.[2]
Further optimization efforts focused on enhancing the solubility of an advanced analog. These medicinal chemistry endeavors culminated in the identification of Apitolisib, a compound with a favorable pharmacological profile.[2]
Quantitative Analysis of Apitolisib's Potency
Apitolisib demonstrates potent inhibition of all Class I PI3K isoforms and mTOR. The following tables summarize the key in vitro and cellular potency data.
Table 1: In Vitro Biochemical Potency of Apitolisib [4][5][6]
| Target | IC50 / Ki (nM) |
| PI3Kα | 5 |
| PI3Kβ | 27 |
| PI3Kδ | 7 |
| PI3Kγ | 14 |
| mTOR | 17 (Ki) |
Table 2: Cellular Potency of Apitolisib in Cancer Cell Lines [5][6]
| Cancer Type | Cell Line(s) | Potency Range (IC50) |
| Prostate | PC3 | < 200 nM (in 50% of lines) |
| Breast | MCF7 | 255 nM |
| Non-Small Cell Lung | - | < 200 nM (in 29% of lines) |
| Pancreatic | - | Less potent (< 200 nM in 13% of lines) |
| Melanoma | - | Less potent (< 200 nM in 0% of lines) |
Visualizing the Molecular Landscape and Experimental Processes
To better understand the context of Apitolisib's mechanism and evaluation, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a typical experimental workflow for inhibitor testing, and the logical progression of a structure-activity relationship study.
Caption: PI3K/Akt/mTOR Signaling Pathway and Apitolisib's Points of Inhibition.
Caption: General Experimental Workflow for Preclinical Evaluation of a Kinase Inhibitor.
Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.
Detailed Experimental Protocols
The following sections outline the methodologies employed in the preclinical evaluation of Apitolisib and its analogs.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of compounds against purified PI3K isoforms and mTOR kinase.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase are expressed and purified. A suitable substrate, such as phosphatidylinositol (PI) or a peptide substrate, is prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration range for IC50 determination.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of the test compound in a microplate format. The reaction is typically initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the depletion of ATP.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic equation. For Ki determination, similar assays are performed with varying concentrations of both the inhibitor and ATP.[6]
Cell-Based Proliferation and Viability Assays
Objective: To assess the effect of Apitolisib on the proliferation and viability of cancer cell lines.
MTT Assay Protocol: [7]
-
Cell Seeding: Cancer cell lines (e.g., A-172, U-118MG glioblastoma cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with a range of concentrations of Apitolisib (e.g., 50 nM to 50,000 nM) for a specified duration (e.g., 24 or 48 hours).[7]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[7]
BrdU Proliferation Assay Protocol: [8]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound for a defined period (e.g., 72 hours).[8]
-
BrdU Labeling: A bromodeoxyuridine (BrdU) labeling solution is added to the wells and incubated to allow for its incorporation into the DNA of proliferating cells.[8]
-
Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction and Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Data Analysis: The signal intensity, which is proportional to the amount of DNA synthesis, is used to determine the inhibitory effect of the compound on cell proliferation.[8]
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of Apitolisib in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., from breast, prostate, or lung cancer cell lines) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-250 mm³).[4]
-
Compound Administration: Mice are randomized into control and treatment groups. Apitolisib is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily for 21 days).[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Data Analysis: The anti-tumor activity is typically expressed as tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups.[4]
Conclusion
Apitolisib (GDC-0980) represents a successful example of rational drug design, where a deep understanding of the target biology and a systematic medicinal chemistry approach led to the development of a potent dual PI3K/mTOR inhibitor. The structure-activity relationship studies were pivotal in identifying the key chemical features required for dual activity and favorable drug-like properties. The comprehensive preclinical evaluation, employing a suite of biochemical, cellular, and in vivo assays, has provided a solid foundation for its clinical investigation in various cancers. This guide provides a technical overview of the critical data and methodologies that underpin the development of Apitolisib, offering valuable insights for researchers and professionals in the field of oncology drug discovery.
References
- 1. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and characterisation of a panel of phosphatidylinositide 3-kinase – mammalian target of rapamycin inhibitor resistant lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
